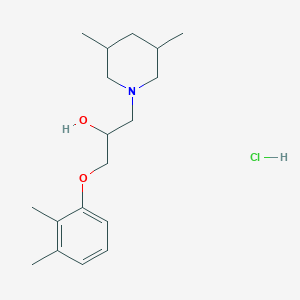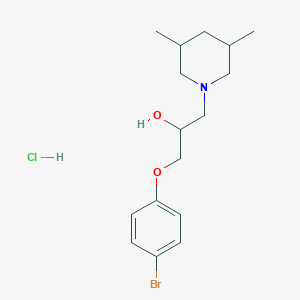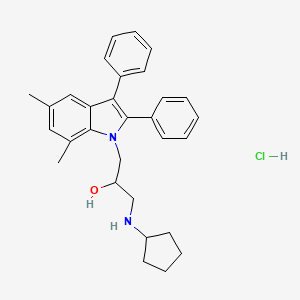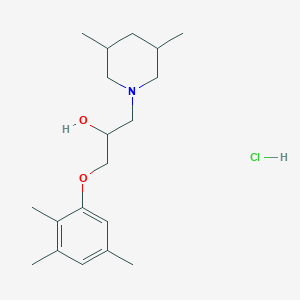
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (hereafter referred to as 2,3-DMPP) is a chemical compound that is currently being studied for its potential applications in scientific research. It is a synthetic molecule belonging to the class of compounds known as phenoxyalkylpiperidines. 2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body, and has been found to have potential applications in laboratory experiments.
作用機序
2,3-DMPP is believed to modulate the activity of certain receptors and enzymes in the body through a mechanism known as allosteric modulation. Allosteric modulation is a process by which a molecule binds to a receptor or enzyme and changes its conformation, thereby altering its activity. 2,3-DMPP is believed to bind to the KOR and MOR receptors and the MAO enzyme, thereby altering their activity and producing the observed effects.
Biochemical and Physiological Effects
2,3-DMPP has been found to produce a variety of biochemical and physiological effects. It has been found to produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been found to produce cardiovascular and respiratory effects, as well as changes in body temperature and locomotor activity.
実験室実験の利点と制限
2,3-DMPP has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is a potent and selective agonist of the KOR and a selective antagonist of the MOR, making it a useful tool for research into the effects of these receptors. It is also relatively easy to synthesize and has a relatively long shelf life. On the downside, it has a low solubility in water, making it difficult to use in certain types of experiments. It is also metabolized quickly in the body, making it difficult to use in experiments that require long-term exposure.
将来の方向性
Given its potential applications in scientific research, there are a number of future directions for research into 2,3-DMPP. These include further research into its mechanism of action, its effects on other receptors and enzymes, and its potential therapeutic applications. Other possible future directions include research into its pharmacokinetics and pharmacodynamics, its potential toxicology, and its potential for use in drug delivery systems.
合成法
2,3-DMPP can be synthesized from the reaction of 2,3-dimethylphenol with 3,5-dimethylpiperidine hydrochloride. This reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and the resulting product is 2,3-DMPP in the form of its hydrochloride salt. The reaction is generally carried out at temperatures between 30-50 °C and is complete within a few hours.
科学的研究の応用
2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body. It has been found to be a potent and selective agonist of the kappa opioid receptor (KOR), and a selective antagonist of the mu opioid receptor (MOR). It has also been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). These properties make 2,3-DMPP a potential tool for laboratory research into the effects of these receptors and enzymes in the body.
特性
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-14(2)10-19(9-13)11-17(20)12-21-18-7-5-6-15(3)16(18)4;/h5-7,13-14,17,20H,8-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPDFSQMNCPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC(=C2C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
CAS RN |
1217637-02-9 |
Source


|
| Record name | 1-Piperidineethanol, α-[(2,3-dimethylphenoxy)methyl]-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217637-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)


![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)


![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)

